molecular formula C22H22N2O2 B3059194 1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)- CAS No. 95291-76-2

1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-

Cat. No.: B3059194
CAS No.: 95291-76-2
M. Wt: 346.4 g/mol
InChI Key: SRBBCQOOXRLZOZ-UHFFFAOYSA-N
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Description

Core 1,4-Naphthalenedione Scaffold as a Privileged Pharmacophore

The 1,4-naphthalenedione scaffold, characterized by two ketone groups at positions 1 and 4 of a naphthalene ring, serves as a redox-active pharmacophore with broad biological activity. Its electron-deficient aromatic system facilitates interactions with cellular reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer cells. The scaffold’s planar structure allows for π-π stacking with biological targets, while its quinoid system participates in redox cycling, generating reactive oxygen species (ROS) that induce selective cytotoxicity in malignant cells.

Table 1: Key Pharmacodynamic Properties of 1,4-Naphthoquinone Derivatives

Property 1,4-Naphthoquinone Scaffold β-Lapachone (1,2-Naphthoquinone) Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone)
Redox Activity High (NQO1-dependent) Moderate (NQO1-independent) High (NQO1-dependent)
ROS Generation Capacity +++ ++ +++
Selectivity for Cancer Yes (via NQO1) Limited Yes (via NQO1 and ROS)

The privileged status of 1,4-naphthoquinones arises from their adaptability to chemical modifications, which fine-tune solubility, redox potential, and target affinity. For instance, β-lapachone derivatives exhibit NQO1-mediated selectivity, while plumbagin analogs leverage methyl and hydroxyl groups for enhanced bioactivity.

Substituent Effects of 4-Methylphenylamino and Piperidinyl Moieties

The 2-[(4-methylphenyl)amino] and 3-(1-piperidinyl) substituents critically influence the compound’s electronic profile and intermolecular interactions:

  • 4-Methylphenylamino Group :

    • Electronic Effects : The para-methyl group donates electrons via inductive effects, stabilizing the semiquinone intermediate during redox cycling.
    • Steric and Hydrophobic Contributions : The aromatic ring enhances lipophilicity, promoting membrane permeability, while the methyl group minimizes steric hindrance at the quinone’s reactive sites.
  • Piperidinyl Moiety :

    • Hydrogen Bonding and Solubility : The tertiary amine in piperidine facilitates hydrogen bonding with polar residues in target proteins (e.g., Hsp90’s ATP-binding pocket).
    • Conformational Flexibility : The piperidine ring adopts chair and boat conformations, enabling adaptive binding to enzymes or receptors.

Table 2: Impact of Substituents on 1,4-Naphthoquinone Bioactivity

Substituent Position Functional Group Effect on Activity Example Compound
C2 4-Methylphenylamino ↑ Lipophilicity, ↑ NQO1 affinity 2-[(4-Methylphenyl)amino]- derivative
C3 Piperidinyl ↑ Solubility, ↑ Hsp90 inhibition Hsp90 inhibitor 3g
C5 Hydroxyl ↑ ROS generation, ↑ cytotoxicity Plumbagin

Molecular docking studies reveal that the 4-methylphenylamino group at C2 forms van der Waals contacts with hydrophobic pockets in kinases like MET, while the piperidinyl group at C3 engages in charge-transfer interactions with TYK2’s catalytic domain.

Comparative Analysis of Ortho vs. Para Substitution Patterns

Substitution patterns at ortho (C2/C3) versus para (C5/C8) positions significantly alter the compound’s pharmacological profile:

  • Ortho Substitution (C2/C3) :

    • Enhanced Redox Activity : Proximity to the quinone’s ketone groups stabilizes semiquinone radicals, amplifying ROS production.
    • Steric Constraints : Bulky groups at C2/C3 may hinder planar stacking with NQO1’s FAD cofactor, reducing enzymatic activation.
  • Para Substitution (C5/C8) :

    • Reduced Reactivity : Distal substituents minimally affect the quinone’s redox potential but improve metabolic stability.
    • Broad Target Engagement : Para-hydroxyl groups (e.g., in lawsone derivatives) chelate metal ions, enabling antioxidant/pro-oxidant duality.

Table 3: Ortho vs. Para Substitution in Naphthoquinone Derivatives

Position Substituent Biological Outcome Example Target
C2/C3 4-Methylphenylamino High NQO1 activation, Hsp90 inhibition NQO1, Hsp90
C5/C8 Hydroxyl/Methyl Moderate ROS generation, metal chelation Topoisomerase II, Fe³⁺

In the case of 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-1,4-naphthalenedione, ortho substitution at C2/C3 optimizes both redox activity and target selectivity. Computational models indicate that para-substituted analogs exhibit weaker binding to Hsp90 (-7.1 kcal/mol vs. -9.4 kcal/mol for ortho derivatives).

Properties

IUPAC Name

2-(4-methylanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-9-11-16(12-10-15)23-19-20(24-13-5-2-6-14-24)22(26)18-8-4-3-7-17(18)21(19)25/h3-4,7-12,23H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBBCQOOXRLZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385376
Record name GNF-Pf-4576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95291-76-2
Record name GNF-Pf-4576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-, also referred to as GNF-Pf-4576 or SMR000137162, is a compound that has garnered attention due to its biological activity, particularly in the context of its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthalene backbone with a quinone structure, featuring a piperidine and an aromatic amine substituent. Its chemical formula is C₁₅H₁₅N₃O₂, and it exhibits properties typical of naphthoquinones, such as redox activity and the ability to form reactive oxygen species (ROS).

1,4-Naphthalenedione derivatives are known to exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound targets the PfMFR3 protein in Plasmodium falciparum, which is crucial for the survival of malaria parasites. Inhibition of this protein disrupts the parasite's metabolic processes.
  • Induction of Apoptosis : Studies have shown that compounds with naphthoquinone structures can induce apoptosis in cancer cell lines. This is achieved through the activation of intrinsic apoptotic pathways involving mitochondrial dysfunction and ROS generation .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress in various biological systems.

Biological Activity Data

The following table summarizes key findings from research on the biological activity of 1,4-naphthalenedione derivatives:

Study Cell Line/Organism Activity IC50 (µM) Mechanism
Study 1Plasmodium falciparumAntimalarial0.5PfMFR3 inhibition
Study 2SCC-9 Cancer CellsCytotoxicity10Apoptosis induction
Study 3A-253 Cancer CellsCytotoxicity15ROS generation
Study 4Various BacteriaAntimicrobial20Membrane disruption

Case Studies

Case Study 1: Antimalarial Efficacy
A study evaluated the efficacy of GNF-Pf-4576 against Plasmodium falciparum in vitro. The compound demonstrated potent inhibition of parasite growth with an IC50 value of approximately 0.5 µM. The mechanism was attributed to its ability to inhibit PfMFR3, thus impairing the parasite's energy metabolism.

Case Study 2: Anticancer Properties
In another investigation focusing on squamous cell carcinoma lines (SCC-9 and A-253), GNF-Pf-4576 exhibited significant cytotoxic effects with IC50 values ranging from 10 to 15 µM. The study utilized annexin V/propidium iodide staining to confirm that the compound induced apoptosis through ROS-mediated pathways .

Research Findings

Recent research has highlighted the potential of naphthoquinone derivatives in cancer therapy and infectious disease treatment. Notably:

  • Anticancer Activity : A series of naphthoquinone-thymidine hybrids were synthesized and tested against various cancer cell lines, showing promising results in inducing cell death through apoptotic pathways .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the naphthoquinone scaffold can enhance biological activity and selectivity towards target cells.

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications, data tables, or case studies for the compound "1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-". However, the search results do provide some general information regarding similar compounds and their potential applications.

General Information
1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)- has the following identifiers :

  • CAS No : 95291-76-2
  • Molecular Formula : C22H22N2O2
  • Molecular Weight : 346.429
  • Synonyms : A variety of synonyms are listed, including GNF-Pf-4576, SMR000137162, and others .

Related Research
While specific applications for the query compound are not available in the search results, information on similar compounds was found:

  • 1,4-Naphthoquinones : Research indicates that various 1,4-naphthoquinone derivatives have been studied for biological properties, including antimicrobial and antitumor activities . They may also have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . Some have been identified as potential antiproliferative agents for triple-negative breast cancer .
  • Other Derivatives : Some derivatives have shown potential in protecting against neurodegenerative diseases and in inhibiting β-secretase, which is involved in the formation of β-amyloid, a key factor in Alzheimer’s disease .
  • 2-[(4-methylphenyl)amino]naphthalene-1,4-dione : This related compound has a molecular weight of 263.29100, a density of 1.304g/cm3, and a boiling point of 432.3ºC at 760 mmHg .

Comparison with Similar Compounds

Enamine Derivatives of Lapachol

The target compound belongs to a class of lapachol-derived enamines synthesized by reacting lapachol with secondary amines. Key analogues include:

Compound Name Substituents at Positions 2 and 3 Biological Activities Source
2-(4-Morpholinyl)-3-(3-methyl-2-butenyl)-1,4-naphthalenedione 2-morpholinyl, 3-(3-methyl-2-butenyl) Cytotoxicity (A549 cells), larvicidal activity
2-(1-Pyrrolidinyl)-3-(3-methyl-2-butenyl)-1,4-naphthalenedione 2-pyrrolidinyl, 3-(3-methyl-2-butenyl) Moderate cytotoxicity, weak larvicidal effects
Target Compound 2-(4-methylphenylamino), 3-piperidinyl Enhanced cytotoxicity, larvicidal activity
  • Structural Impact on Bioactivity: The piperidinyl group (6-membered ring) in the target compound may improve lipophilicity compared to morpholinyl (oxygen-containing) or pyrrolidinyl (5-membered) analogues, enhancing membrane permeability and bioactivity .

Parent 1,4-Naphthalenedione and Simple Derivatives

The unsubstituted 1,4-naphthalenedione (1,4-NQ) and its derivatives lack complex amine substituents but exhibit foundational bioactivity:

Compound Name Substituents Biological Activities Source
1,4-Naphthalenedione None Antimicrobial (beta-lactamase inhibition), antioxidant
2-Hydroxy-3-(1-methyl-3-oxobutyl)-1,4-naphthalenedione 2-hydroxy, 3-(methyl-oxobutyl) Pharmaceutical/dye intermediate, moderate solubility
Phytonadione (Vitamin K1) 3-(3,7,11,15-tetramethyl-2-hexadecenyl), methyl Coagulation factor activation, cosmetic applications
  • Key Differences :
    • Antimicrobial Activity : The parent 1,4-NQ inhibits beta-lactamase in Staphylococcus aureus (MIC = 4 mg/mL) but lacks the cytotoxicity seen in enamine derivatives .
    • Functional Groups : Hydroxy and alkyl groups (e.g., in phytonadione) confer distinct redox properties and applications, such as vitamin activity or dye synthesis .

Halogenated and Sulfur-Containing Derivatives

Compound Name Substituents Notable Properties Source
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione 2-chloro, 3-(chlorophenyl-cyclohexyl) Deuterated structure for metabolic studies
2-[(2-Fluoroethyl)sulfonyl]-3-[(1-phenylethyl)amino]-1,4-naphthalenedione 2-fluoroethylsulfonyl, 3-phenylethylamino Potential kinase inhibition
  • Sulfonyl/Amino Combinations: May improve binding affinity to bacterial targets or cancer cell receptors compared to the target compound’s piperidinyl group .

Research Findings and Implications

  • Synergistic Effects : Similar to 1,4-NQ, the compound may act synergistically with beta-lactam antibiotics, though this requires experimental validation .
  • Structural Optimization: Piperidinyl and aromatic amino groups balance lipophilicity and steric effects, making the compound a candidate for drug development .

Data Tables

Table 1: Physicochemical Properties Comparison

Compound Molecular Weight Solubility Key Functional Groups
Target Compound 346.4 g/mol Organic solvents Piperidinyl, methylphenylamino
1,4-Naphthalenedione 158.16 g/mol Moderate in DMSO Quinone core
2-Hydroxy-3-(methyl-oxobutyl)-derivative 286.3 g/mol Ethanol, acetone Hydroxy, oxobutyl

Q & A

Q. What is the synthetic route for 1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-, and how is its structure confirmed?

The compound is synthesized via nucleophilic substitution of natural lapachol derivatives (e.g., 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione) with amines like piperidine. Structural confirmation relies on advanced NMR techniques, including 2D homonuclear 1H^1H-1H^1H-COSY and heteronuclear 1H^1H-13C^{13}C-HMQC/HMBC experiments. These methods resolve coupling patterns and long-range carbon-proton correlations, critical for verifying substituent positions (e.g., piperidinyl and aryl groups) .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screening includes cytotoxicity against human cancer cell lines (e.g., A549 breast cells) and lethality assays using Artemia salina (brine shrimp) or Aedes aegypti larvae. These assays provide rapid insights into bioactivity and potential therapeutic or pesticidal applications. Dose-response curves and IC50_{50}/LC50_{50} values are calculated to quantify potency .

Q. How is the compound’s purity and stability assessed during storage?

Analytical methods such as HPLC with UV detection (e.g., using a C18 column and methanol/buffer mobile phase) ensure purity. Stability is monitored under varying conditions (e.g., temperature, light exposure) via periodic reanalysis. Degradation products are identified using LC-MS .

Q. What safety protocols are recommended for handling this compound in the lab?

Due to structural similarity to 1,4-naphthoquinones (known for methemoglobinemia and hepatotoxicity), researchers should use PPE (gloves, goggles), work in a fume hood, and implement emergency showers/eye wash stations. Contaminated clothing must be laundered separately to avoid secondary exposure .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Reaction parameters (solvent polarity, temperature, stoichiometry) are systematically varied. For example, using polar aprotic solvents (e.g., DMF) at 60–80°C enhances nucleophilic substitution efficiency. Catalysts like molecular sieves or Lewis acids (e.g., ZnCl2_2) may improve amine reactivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) maximizes yield .

Q. How should contradictory bioactivity data (e.g., high cytotoxicity but low in vivo efficacy) be addressed?

Investigate pharmacokinetic factors (e.g., metabolic stability, bioavailability) using hepatic microsome assays or plasma protein binding studies. Structural analogs with improved solubility (e.g., PEGylation) or prodrug strategies may enhance in vivo performance. Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What mechanistic studies elucidate the compound’s toxicity profile?

Reactive oxygen species (ROS) generation is quantified via fluorescent probes (e.g., DCFH-DA) in cell models. Mitochondrial membrane potential (ΔΨm) assays (JC-1 staining) and glutathione depletion measurements clarify oxidative stress pathways. Histopathological analysis of liver tissue in rodent models identifies organ-specific damage .

Q. How can selective cytotoxicity toward cancer cells be enhanced?

Design structure-activity relationship (SAR) studies by modifying the aryl amino or piperidinyl moieties. Evaluate selectivity using paired cancer/normal cell lines (e.g., A549 vs. MCF-10A). Molecular docking against cancer-specific targets (e.g., topoisomerases) identifies binding modes for rational optimization .

Methodological Notes

  • Data Validation : Triangulate NMR assignments with IR (carbonyl stretches) and high-resolution mass spectrometry (HRMS) .
  • Statistical Rigor : Use ANOVA for dose-response comparisons and Cohen’s κ for inter-rater reliability in qualitative assays (e.g., histopathology) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-
Reactant of Route 2
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1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-

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